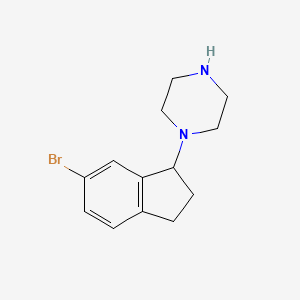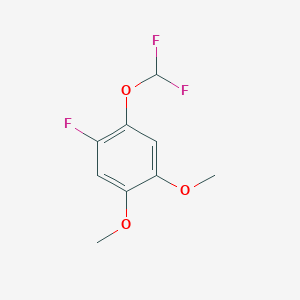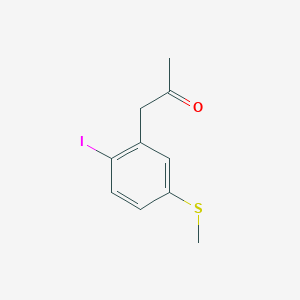
1-(2-Iodo-5-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-Iodo-5-(methylthio)phenyl)propan-2-one typically involves the iodination of a precursor compound followed by the introduction of the methylthio group. One common synthetic route includes the following steps:
Iodination: The precursor phenyl compound is treated with iodine and an oxidizing agent to introduce the iodine atom at the desired position on the phenyl ring.
Methylthio Group Introduction: The iodinated intermediate is then reacted with a methylthiolating agent, such as methylthiol, under appropriate conditions to introduce the methylthio group.
Propan-2-one Formation: Finally, the propan-2-one moiety is introduced through a suitable reaction, such as a Friedel-Crafts acylation, to yield the target compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Iodo-5-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
1-(2-Iodo-5-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The iodine atom and methylthio group play crucial roles in its reactivity and biological activity. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways: Signal transduction pathways, metabolic pathways, and other cellular processes influenced by the compound
Comparison with Similar Compounds
1-(2-Iodo-5-(methylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
2-Iodo-1-phenyl-propan-1-one: Similar structure but lacks the methylthio group, resulting in different chemical properties and reactivity.
1-(2-Iodo-5-(methylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one, leading to variations in its chemical behavior
The uniqueness of this compound lies in the combination of the iodine atom, methylthio group, and propan-2-one moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11IOS |
|---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-(2-iodo-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IOS/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
VFIFXUXOXAASJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)SC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



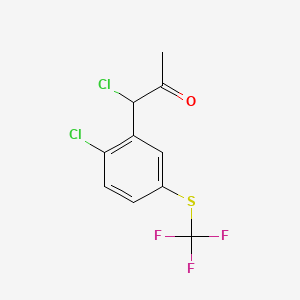


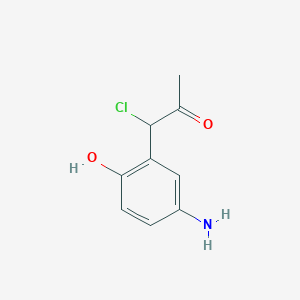
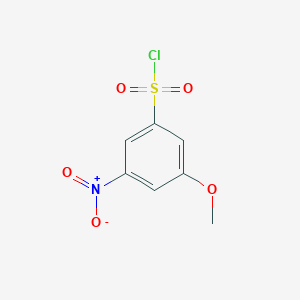
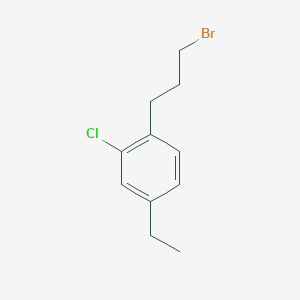
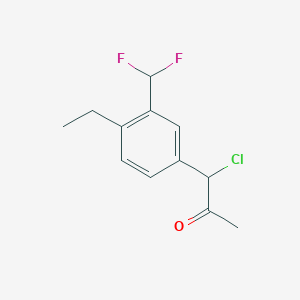
![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
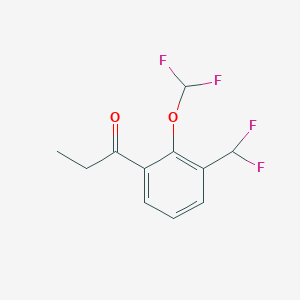
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
